3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a sulfanyl group and a methylpyridinyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Methylpyridinyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to attach the methylpyridinyl group to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylpyridinyl group can participate in electrophilic or nucleophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts for cross-coupling reactions, halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It may inhibit key pathways such as the NF-kB inflammatory pathway or induce apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridines: Used as versatile synthons for heteroarylated pyridones.
Ruthenium (II) terpyridyl species: Known for their photophysical and electrochemical properties.
Uniqueness
3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core with a sulfanyl and methylpyridinyl group, which imparts distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.
Properties
IUPAC Name |
3-(4-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-6-7-15-12(8-9)17-13(18)10-4-2-3-5-11(10)16-14(17)19/h2-8H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWSKTUDQZENGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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